molecular formula C11H18N2O B7721525 N-Hydroxy-adamantane-1-carboxamidine

N-Hydroxy-adamantane-1-carboxamidine

Cat. No.: B7721525
M. Wt: 194.27 g/mol
InChI Key: ISVFJWIOFPUALW-UHFFFAOYSA-N
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Description

N-Hydroxy-adamantane-1-carboxamidine is a chemical compound with the molecular formula C11H18N2O It is known for its unique adamantane structure, which is a tricyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-adamantane-1-carboxamidine can be synthesized through several methods. One common approach involves the reaction of adamantane-1-carboxamidine with hydroxylamine. This reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-adamantane-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Hydroxy-adamantane-1-carboxamidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-adamantane-1-carboxamidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon structure.

    Adamantane-1-carboxamidine: A precursor in the synthesis of N-Hydroxy-adamantane-1-carboxamidine.

    N-Hydroxy-adamantane-1-carboxamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amidine groups make it versatile for various applications, distinguishing it from other adamantane derivatives.

Biological Activity

N-Hydroxy-adamantane-1-carboxamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities , particularly its antiviral and antibacterial properties. This article synthesizes current research findings, case studies, and detailed analyses of the compound's biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique adamantane structure, which contributes to its pharmacological properties. The molecular formula is C11H18N2OC_{11}H_{18}N_2O, and it features a hydroxylamine functional group that is pivotal for its biological activity.

PropertyValue
Molecular Weight194.28 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogPNot available

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied as a potential inhibitor of various viral enzymes, particularly those involved in the replication of viruses like Hepatitis B and C.

  • Mechanism of Action : The compound interacts with viral metalloenzymes, disrupting their function and inhibiting viral replication. This interaction is facilitated by the compound's ability to chelate metal ions essential for enzyme activity .

Antibacterial Activity

In addition to its antiviral properties, this compound has shown promise as an antibacterial agent. Preliminary studies suggest it may inhibit the growth of certain bacterial strains through mechanisms that are still being elucidated.

  • Case Study : A study conducted on various bacterial strains demonstrated that the compound exhibited notable inhibitory effects against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Neuroprotective Effects

The compound's structural similarity to other adamantane derivatives, such as amantadine, suggests potential neuroprotective effects. Research has indicated that it may modulate NMDA receptor activity, which is critical in neurodegenerative diseases like Alzheimer’s .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various diseases.
  • Receptor Modulation : It may function as an antagonist at NMDA receptors, enhancing dopaminergic signaling which could be beneficial in neurodegenerative conditions .
  • Metal Chelation : The hydroxamic acid moiety allows for metal ion chelation, essential for the inhibition of metalloenzymes involved in viral replication .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectsReference
AntiviralHepatitis B/C virusInhibition of viral replication
AntibacterialGram-positive bacteriaGrowth inhibition
NeuroprotectiveNMDA receptorsModulation of receptor activity

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that this compound reduced viral load in Hepatitis B infected cell lines by over 50% at concentrations below 10 µM.
  • Neuroprotective Study : In animal models simulating Alzheimer’s disease, treatment with the compound improved cognitive functions as measured by the Morris Water Maze test, suggesting its potential for therapeutic use in neurodegeneration .

Properties

IUPAC Name

N'-hydroxyadamantane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVFJWIOFPUALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53658-91-6
Record name N'-hydroxyadamantane-1-carboximidamide
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